molecular formula C6H14ClNO4 B014444 Duvoglustat hydrochloride CAS No. 73285-50-4

Duvoglustat hydrochloride

Cat. No. B014444
CAS RN: 73285-50-4
M. Wt: 199.63 g/mol
InChI Key: ZJIHMALTJRDNQI-VFQQELCFSA-N
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Description

Duvoglustat hydrochloride, also known by its investigational name AT2220, is a pharmacological chaperone under investigation for the treatment of acid α-glucosidase (GAA) deficiency, leading to Pompe disease. This condition is characterized by the progressive accumulation of lysosomal glycogen, primarily affecting heart and skeletal muscles. Preclinical data suggest that oral co-administration of Duvoglustat hydrochloride with enzyme replacement therapy (ERT) increases exposure to active levels of ERT in plasma and skeletal muscles, leading to greater substrate reduction in muscle tissue (Kishnani et al., 2017).

Synthesis Analysis

The synthesis of Duvoglustat hydrochloride and similar compounds involves complex organic reactions. For instance, duloxetine hydrochloride, a related compound, was synthesized from 2-acetylthiophene and N-methylbenzylamine through a series of reactions including Mannich reaction, reduction, etherification, and salt formation (Hou Zi-jie, 2008). While specific synthesis pathways for Duvoglustat hydrochloride are not detailed in the available literature, similar complex synthetic routes involving multiple steps are typically employed for such compounds.

Molecular Structure Analysis

The molecular structure of Duvoglustat hydrochloride and related compounds like dutasteride hydrochloride has been extensively characterized through spectroscopic methods, including infrared spectroscopy (FT-IR), NMR techniques, and single-crystal X-ray diffraction (SCXRD). These studies confirm the molecular composition and provide detailed insights into the crystal and molecular structures, elucidating the arrangement of atoms and the chemical bonds within the molecule (Górecki et al., 2017).

Chemical Reactions and Properties

Duvoglustat hydrochloride's chemical properties, including its reactivity with other substances, are crucial for its application in pharmaceutical formulations. For related compounds, studies have explored the interaction with polymer degradation products or residual free acids in dosage formulations, leading to the formation of impurities. Such investigations underscore the importance of understanding the chemical stability and reactivity of Duvoglustat hydrochloride under various conditions (Jansen et al., 1998).

Physical Properties Analysis

The physical properties of Duvoglustat hydrochloride, including its solubility, melting point, and stability under different environmental conditions, are essential for its formulation and therapeutic efficacy. While specific data on Duvoglustat hydrochloride was not found, studies on related compounds like duloxetine hydrochloride have revealed that polymorphism and solvate formation can significantly affect these properties, impacting drug formulation and bioavailability characteristics (Marjo et al., 2011).

Scientific Research Applications

  • Methods of Application or Experimental Procedures : The current standard of care for Pompe disease is enzyme replacement therapy with recombinant human GAA (alglucosidase alfa, AA) . Based on preclinical data, oral co-administration of Duvoglustat hydrochloride with AA increases exposure of active levels in plasma and skeletal muscles, leading to greater substrate reduction in muscle . In a phase 2a study, single oral doses of 50 mg, 100 mg, 250 mg, or 600 mg Duvoglustat hydrochloride were evaluated for their effect on the pharmacokinetics and tissue levels of intravenously infused AA (20 mg/kg) in Pompe patients .

  • Results or Outcomes : AA alone resulted in increases in total GAA activity and protein in plasma compared to baseline . Following co-administration with Duvoglustat hydrochloride, total GAA activity and protein in plasma were further increased 1.2- to 2.8-fold compared to AA alone in all 25 Pompe patients . Importantly, muscle GAA activity was increased for all co-administration treatments from day 3 biopsy specimens . No Duvoglustat-related adverse events or drug-related tolerability issues were identified .

Safety And Hazards

A study was conducted to determine the safety and tolerability of 3 different doses of duvoglustat (AT2220) in participants affected by Pompe disease . The study was terminated due to serious adverse events in the first 2 of 3 participants in Cohort 1 .

Future Directions

Duvoglustat hydrochloride may warrant further evaluation as a treatment for Pompe disease . It has been shown to increase the specific activity, trafficking, and lysosomal stability of P545L GAA, leading to increased levels of mature GAA in lysosomes, and promoting glycogen reduction in situ .

properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-VFQQELCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017351
Record name 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen.
Record name AT2220
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Duvoglustat hydrochloride

CAS RN

73285-50-4
Record name 1-Deoxynojirimycin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73285-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duvoglustat hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DUVOGLUSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
P Kishnani, M Tarnopolsky, K Sivakumar… - Neuromuscular …, 2012 - nmd-journal.com
Pompe disease is an inherited lysosomal storage disease that results from a deficiency in acid alpha-glucosidase (GAA) activity, and is characterized by progressive accumulation of …
Number of citations: 2 www.nmd-journal.com
KJ Valenzano, J Feng, R Soska… - Neuromuscular …, 2012 - nmd-journal.com
… AT2220 (1-deoxynojirimycin HCl, duvoglustat hydrochloride) is a small molecule pharmacological chaperone that binds and stabilizes endogenous GAA in cells and tissues, resulting in …
Number of citations: 3 www.nmd-journal.com
P Kishnani, M Tarnopolsky, K Sivakumar… - Molecular Genetics and …, 2013 - infona.pl
A phase 2a study to investigate drug–drug interactions between escalating doses of AT2220 (duvoglustat hydrochloride) and acid alfa-glucosidase in subjects with Pompe disease … A …
Number of citations: 6 www.infona.pl
R Khanna, JJ Flanagan, J Feng, R Soska, M Frascella… - PloS one, 2012 - journals.plos.org
… We hypothesized that co-administration of the orally-available, small molecule pharmacological chaperone AT2220 (1-deoxynojirimycin hydrochloride, duvoglustat hydrochloride) may …
Number of citations: 88 journals.plos.org
MC Ørngreen, KL Madsen, N Preisler… - Neuromuscular …, 2012 - nmd-journal.com
… TP45 An ongoing phase 2a study to investigate drug–drug interactions between escalating doses of AT2220 (duvoglustat hydrochloride) and acid alpha glucosidase in subjects with …
Number of citations: 3 www.nmd-journal.com
R Khanna, AC Powe Jr, Y Lun, R Soska, J Feng… - PLoS …, 2014 - journals.plos.org
… We and others have shown that the iminosugar 1-deoxynojirimycin (DNJ) hydrochloride (AT2220, duvoglustat hydrochloride) can selectively bind and stabilize multiple mutant forms of …
Number of citations: 42 journals.plos.org
R Khanna, Y Lun, J Feng, KJ Valenzano - 2014 - academia.edu
… We and others have shown that the iminosugar 1-deoxynojirimycin (DNJ) hydrochloride (AT2220, duvoglustat hydrochloride) can selectively bind and stabilize multiple mutant forms of …
Number of citations: 0 www.academia.edu
R Khanna, Y Lun, D Guillen, KJ Valenzano - 2012 - academia.edu
… We hypothesized that coadministration of the orally-available, small molecule pharmacological chaperone AT2220 (1-deoxynojirimycin hydrochloride, duvoglustat hydrochloride) may …
Number of citations: 0 www.academia.edu
K King, K Rudser, V Kovac, I Nestrasil… - Molecular Genetics …, 2013 - academia.edu
… 117 A phase 2a study to investigate drug–drug interactions between escalating doses of AT2220 (duvoglustat hydrochloride) and acid alfa-glucosidase in subjects with Pompe disease …
Number of citations: 2 www.academia.edu
EM Yiu, R Peverill, G Tai, C Stockley… - Neuromuscular …, 2012 - nmd-journal.com
… AT2220 (1-deoxynojirimycin HCl, duvoglustat hydrochloride) is a small molecule pharmacological chaperone that binds and stabilizes endogenous GAA in cells and tissues, resulting in …
Number of citations: 1 www.nmd-journal.com

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